Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-

Overview

Description

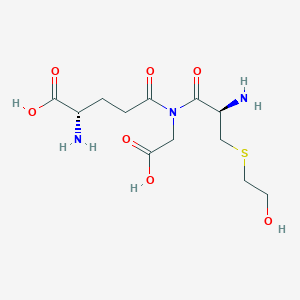

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-: is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of glycine, an amino acid that is fundamental to protein synthesis and various metabolic pathways. The structure of this compound includes glycine linked to a modified glutamyl-cysteinyl moiety, which introduces additional functional groups that can participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- typically involves multi-step organic synthesis techniques. One common method includes:

Starting Materials: Glycine, L-glutamic acid, L-cysteine, and 2-hydroxyethylamine.

Step 1: Protection of functional groups in L-glutamic acid and L-cysteine to prevent unwanted side reactions.

Step 2: Formation of the gamma-glutamyl-cysteine intermediate through peptide bond formation using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Step 3: Introduction of the 2-hydroxyethyl group via nucleophilic substitution or addition reactions.

Step 4: Deprotection of functional groups to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Key Steps:

-

Gamma-glutamylcysteine Formation :

-

S-Hydroxyethylation :

-

Glycine Addition :

Degradation and Metabolism

The compound’s stability and metabolism are influenced by its thioether bond and peptide backbone:

Enzymatic Hydrolysis:

-

Gamma-glutamyl transpeptidase : Cleaves the γ-glutamyl bond, releasing glutamate and the cysteinylglycine derivative .

-

Dipeptidases : Further hydrolyze cysteinylglycine to cysteine and glycine .

Oxidative Stress Response:

-

The thioether group (S-CH₂CH₂OH) may participate in redox cycling, though it is less reactive than glutathione’s free thiol (-SH) .

-

Potential antioxidant activity via radical scavenging, though less potent than glutathione .

Chemical Reactivity

The 2-hydroxyethyl substituent modulates reactivity compared to unmodified glutathione:

Comparative Analysis of S-Substituted Derivatives

Structural modifications at the cysteine sulfur alter physicochemical and biological properties:

| Derivative | Substituent | Key Reactivity | Biological Role |

|---|---|---|---|

| Glutathione (GSH) | -SH | Redox reactions, radical scavenging | Primary cellular antioxidant |

| S-Benzyl-Glutathione | -S-CH₂C₆H₅ | Inhibits glutathionase, anti-inflammatory | Enzyme modulation |

| S-(2-Hydroxyethyl)-Derivative | -S-CH₂CH₂OH | Moderate redox activity, esterification | Potential pro-drug candidate |

Scientific Research Applications

Antioxidant Properties

The compound is closely related to glutathione, a well-known antioxidant that protects cells from oxidative stress. Research indicates that glutathione and its derivatives play critical roles in modulating oxidative stress-related pathways, which are pivotal in inflammatory responses and cellular signaling mechanisms .

Key Findings:

- Oxidative Stress Regulation : The compound has been shown to influence the regulation of inflammatory mediators, particularly cytokines, through redox signaling pathways .

- Therapeutic Potential : It may serve as a therapeutic agent for conditions characterized by oxidative stress, such as neurodegenerative diseases and chronic inflammation.

Pharmaceutical Applications

The compound's structure allows it to interact with various biological systems, leading to potential pharmaceutical applications:

- Drug Development : Its ability to modulate cellular responses makes it a candidate for developing drugs targeting oxidative stress-related conditions. For instance, compounds that enhance glutathione synthesis are being explored for their neuroprotective effects .

- Supplementation : There is growing interest in using this compound as a dietary supplement to boost antioxidant defenses in aging populations or those with chronic diseases .

Case Studies

- Neuroprotection in Aging :

- Inflammation Reduction :

Bioavailability and Metabolism

Research indicates that glycine derivatives can be effectively absorbed and utilized by the body. For example, oral administration of gamma-glutamylcysteine has been shown to significantly increase intracellular glutathione levels, suggesting good bioavailability and metabolic efficacy .

Mechanism of Action

The compound exerts its effects primarily through its involvement in redox reactions. The cysteinyl thiol group can donate electrons, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. This activity is crucial in maintaining cellular homeostasis and preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Similar Compounds

Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.

N-Acetylcysteine: A derivative of cysteine used as a mucolytic agent and antioxidant.

Uniqueness

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- is unique due to the presence of the 2-hydroxyethyl group, which imparts additional reactivity and potential for forming diverse chemical derivatives. This structural feature distinguishes it from other similar compounds and expands its utility in various scientific and industrial applications.

Biological Activity

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-, commonly referred to as a derivative of glutathione, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is composed of the following elements:

- Chemical Formula : C₁₂H₂₁N₃O₇S

- Molecular Weight : 307.32 g/mol

- CAS Number : 28747-20-8

This structure incorporates a gamma-glutamyl group linked to cysteine and glycine, which is critical for its biological function as an antioxidant and in cellular signaling.

Antioxidant Properties

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- exhibits strong antioxidant activity. It reduces reactive oxygen species (ROS) generated during cellular metabolism, thereby protecting cells from oxidative stress. This property is crucial for maintaining cellular health and preventing damage to biomolecules such as DNA and proteins .

Regulation of Redox Signaling

This compound plays a significant role in regulating the activity of redox-sensitive transcription factors, particularly NF-κB. By modulating oxidative stress levels, it influences various signaling pathways associated with inflammation and cell survival .

Cellular Protection

In several studies, glycine derivatives have demonstrated cytoprotective effects against various forms of cellular stress. For instance, they have been shown to enhance cell viability in models of oxidative stress and inflammation, indicating their potential use in therapeutic applications for diseases characterized by oxidative damage .

Interaction with Glutathione Metabolism

The compound acts as a precursor in the synthesis of glutathione (GSH), a vital tripeptide involved in detoxification processes and the maintenance of redox balance within cells. Increased levels of GSH correlate with enhanced cellular resistance to stressors .

Enzymatic Activity

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- may also influence the activity of enzymes involved in metabolic pathways related to glutathione, such as glutathione S-transferases (GSTs). These enzymes play a crucial role in conjugating GSH to various substrates, facilitating their excretion from cells .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antioxidant Effects | To evaluate the antioxidant capacity in vitro | Demonstrated significant reduction in ROS levels in treated cells compared to controls. |

| Cellular Stress Resistance | To assess cytoprotective effects against oxidative stress | Increased cell viability was observed in models treated with glycine derivatives under oxidative conditions. |

| Glutathione Synthesis Enhancement | To investigate the role in GSH metabolism | Found that supplementation with glycine derivatives significantly elevated intracellular GSH levels. |

Properties

CAS No. |

28747-20-8 |

|---|---|

Molecular Formula |

C12H21N3O7S |

Molecular Weight |

351.38 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxyethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H21N3O7S/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 |

InChI Key |

UUZCUSQQEJSIHR-YUMQZZPRSA-N |

SMILES |

C(CC(=O)N(CC(=O)O)C(=O)C(CSCCO)N)C(C(=O)O)N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSCCO)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N |

sequence |

XXG |

Synonyms |

L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinylglycine; L-N-[1-[(Carboxymethyl)carbamoyl]-2-[(2-hydroxyethyl)thio]ethyl]glutamine; N-[N-L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinyl]glycine; S-(β-Hydroxyethyl)glutathione; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.